molecular formula C15H16N2O3 B12117504 2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid

2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12117504
M. Wt: 272.30 g/mol
InChI Key: CDBQUYRRQIZHBS-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine . This compound is structurally characterized by the presence of an indole ring, a cyclopropylcarbonyl group, and a propanoic acid moiety.

Preparation Methods

The synthesis of 2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of indole-3-propanoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or substrate for certain enzymes, affecting biochemical pathways related to serotonin production, melatonin synthesis, and other physiological processes .

Comparison with Similar Compounds

2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C15H16N2O3/c18-14(9-5-6-9)17-13(15(19)20)7-10-8-16-12-4-2-1-3-11(10)12/h1-4,8-9,13,16H,5-7H2,(H,17,18)(H,19,20)

InChI Key

CDBQUYRRQIZHBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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